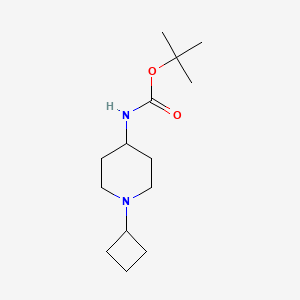

4-(Boc-Amino)-1-cyclobutyl-piperidine

Descripción general

Descripción

4-(Boc-Amino)-1-cyclobutyl-piperidine is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 4-(Boc-Amino)-1-cyclobutyl-piperidine is the amino group in organic compounds . The compound is used as a protecting group for amines, which are quite good nucleophiles and strong bases . This protection allows for transformations of other functional groups without interference from the amine group .

Mode of Action

This compound interacts with its targets through a process known as Boc-protection . This process involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of multifunctional targets . The compound plays a pivotal role in these pathways due to its ability to protect amino functions . The resulting products containing one or two Boc-groups can facilitate cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Pharmacokinetics

The ADME properties of this compound are influenced by its chemical structure. The compound is stable in various conditions, which impacts its bioavailability . For instance, the Boc group can be cleaved under anhydrous acidic conditions . This cleavage results in the production of tert-butyl cations , which can be scavenged to prevent nucleophilic substrates from being alkylated .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a protecting group for amines . The compound allows for the transformation of other functional groups without interference from the amine group . This protection can facilitate the synthesis of multifunctional targets .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions . Therefore, the presence of such conditions can influence the compound’s action and stability.

Actividad Biológica

4-(Boc-Amino)-1-cyclobutyl-piperidine is a compound with significant potential in pharmaceutical development, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 258.37 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a cyclobutyl substituent on the piperidine ring, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities primarily due to its ability to interact with specific molecular targets, including enzymes and receptors. Its reactivity is largely attributed to the Boc-protected amino group, which can be selectively deprotected under mild acidic conditions, allowing for further functionalization and interaction with biological systems.

The compound's mechanism of action involves binding to specific targets within cellular pathways. For instance, it has been shown to inhibit certain viral replication processes, particularly in the context of hepatitis C virus (HCV) assembly . The interaction studies indicate that it can modulate the activity of several enzymes and receptors, potentially leading to therapeutic effects against various diseases.

Comparative Analysis of Structural Analogues

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-1-benzylpiperidine | CHN | Contains a benzyl group instead of cyclobutyl |

| 4-(Boc-Amino)-piperidine | CHNO | Lacks cyclobutyl; simpler structure |

| 4-(Amino)-1-cyclopentylpiperidine | CHN | Cyclopentyl substitution instead of cyclobutyl |

This table highlights the unique structural features of this compound compared to its analogues, emphasizing how these differences may influence their respective biological activities.

Case Studies and Research Findings

-

Inhibition of Hepatitis C Virus (HCV) :

A study identified derivatives of the 4-aminopiperidine scaffold that demonstrated potent inhibition of HCV replication. The lead compound exhibited an EC50 value of approximately 2.57 μM, indicating significant antiviral activity without appreciable cytotoxicity . This compound acts synergistically with existing antiviral agents, enhancing therapeutic efficacy. -

G Protein-Coupled Receptor (GPCR) Interactions :

Research into GPCRs has shown that compounds similar to this compound can modulate receptor activity involved in inflammatory responses. The interaction with histamine receptors has been noted for its implications in treating conditions like pruritis and atopic dermatitis . -

Biochemical Pathways :

The compound has been implicated in modulating key biochemical pathways through interactions with kinases and other enzymes. For instance, it can inhibit lysine-specific demethylase 1, affecting gene expression patterns related to cellular differentiation and proliferation.

Aplicaciones Científicas De Investigación

Anticancer Agents

One of the primary applications of 4-(Boc-Amino)-1-cyclobutyl-piperidine is in the development of anticancer drugs. It has been utilized in synthesizing bromodomain inhibitors, which play a crucial role in regulating gene expression associated with cancer progression. For instance, compounds derived from this piperidine have shown efficacy as HepG2 cell cycle inhibitors, demonstrating potential in anti-tumor therapies .

Neurological Disorders

The compound also shows promise in treating neurological conditions such as Alzheimer’s disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is crucial for enhancing cholinergic signaling, which is often impaired in neurodegenerative diseases .

Infectious Diseases

This compound has been explored as a precursor for synthesizing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are vital for developing antiretroviral therapies aimed at managing HIV infections .

Synthesis of Bromodomain Inhibitors

A notable study involved the synthesis of bromodomain inhibitors using this compound as a starting material. The resulting compounds demonstrated significant inhibition of bromodomain-containing proteins, which are implicated in various cancers . The study highlighted the compound's ability to modulate protein-protein interactions critical for cancer cell survival.

Development of Cholinesterase Inhibitors

Another research effort focused on modifying this compound to enhance its activity against cholinesterase enzymes. The results indicated that specific substitutions on the piperidine ring improved binding affinity and selectivity for AChE over BuChE, suggesting potential for Alzheimer's treatment .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anticancer | Bromodomain Inhibitors | Significant inhibition of cancer cell proliferation |

| Neurological Disorders | Cholinesterase Inhibitors | Enhanced AChE inhibition improves cognitive function |

| Infectious Diseases | NNRTIs | Effective against HIV-1 replication |

Propiedades

IUPAC Name |

tert-butyl N-(1-cyclobutylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-7-9-16(10-8-11)12-5-4-6-12/h11-12H,4-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAWTLNMZFQPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.